Functional Potency Superiority Over ISO-1 in MIF Inhibition
CPSI-1306 has been reported to exhibit up to 100-fold greater functional potency compared to the prototypical isoxazoline MIF inhibitor ISO-1. This claim is cited in a peer-reviewed review of MIF-targeted therapies, referencing original pharmacological characterization studies by Wang et al. [1]. The potency differential is attributed to CPSI-1306's mechanism of disrupting MIF homotrimerization, whereas ISO-1 primarily targets the tautomerase active site.
| Evidence Dimension | Functional MIF inhibition potency (relative) |
|---|---|
| Target Compound Data | Referred to as 'up to 100 times more potent' than ISO-1 |
| Comparator Or Baseline | ISO-1 (isoxazoline MIF inhibitor; IC50 ~7 μM in tautomerase assay) |
| Quantified Difference | ~100-fold potency advantage (relative comparison from independent studies) |
| Conditions | Derived from published biochemical and cellular MIF activity assays; cited in Oral Oncology review (2025) |
Why This Matters
For researchers designing MIF-dependent cellular or in vivo experiments, a 100-fold potency window can mean the difference between achieving complete target engagement at tolerated doses versus partial inhibition, directly impacting experimental reproducibility and translational relevance.
- [1] Kindt, N., et al. (2025). Targeting macrophage migration inhibitory factor to inhibit T cell immunosuppression in the tumor microenvironment and improve cancer outcomes in head and neck squamous cell carcinoma. Oral Oncology, 160, 107126. DOI: 10.1016/j.oraloncology.2024.107126 View Source
